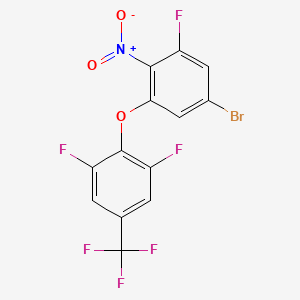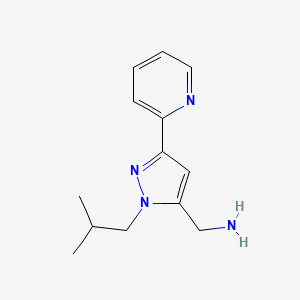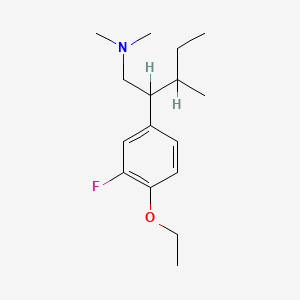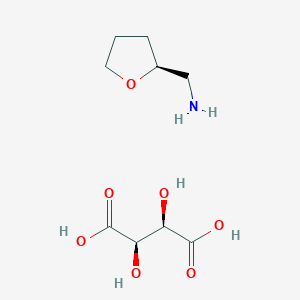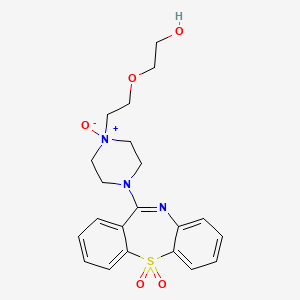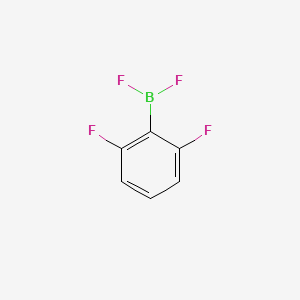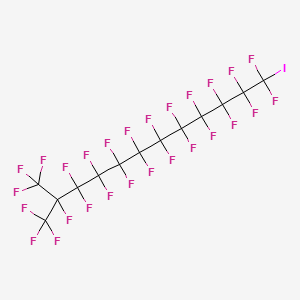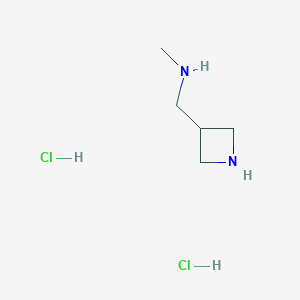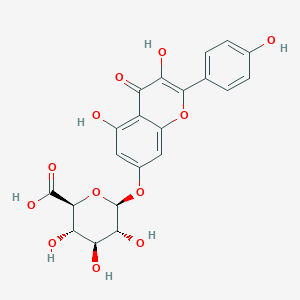
2-Phenyldecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyldecan-2-ol is an organic compound belonging to the class of alcohols It features a phenyl group attached to the second carbon of a decanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenyldecan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with decan-2-one to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of phenyl-substituted alkenes or the use of organometallic reagents. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyldecan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 2-Phenyldecan-2-one or 2-Phenyldecanoic acid.
Reduction: Decane or 2-Phenyldecanol.
Substitution: 2-Phenyldecyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Phenyldecan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyldecan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethanol: A simpler alcohol with a phenyl group attached to a two-carbon chain.
2-Phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
2-Phenylbutan-2-ol: Another similar compound with a four-carbon chain.
Uniqueness: 2-Phenyldecan-2-ol stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C16H26O |
|---|---|
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2-phenyldecan-2-ol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-11-14-16(2,17)15-12-9-8-10-13-15/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
GUSNLPMWRILLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
